molecular formula C9H7Cl2F3 B1390649 1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene CAS No. 1099597-55-3

1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene

Cat. No.: B1390649
CAS No.: 1099597-55-3
M. Wt: 243.05 g/mol
InChI Key: XITDEMGBNBNGIE-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene is an organic compound with the molecular formula C9H7Cl2F3 It is a derivative of benzene, where two chlorine atoms and a trifluoropropyl group are substituted at the 1, 3, and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3-dichlorobenzene with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination of benzene followed by selective substitution reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of partially or fully dechlorinated benzene derivatives.

Scientific Research Applications

1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s trifluoropropyl group can enhance its binding affinity to specific targets, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichlorobenzene: A simpler derivative with only chlorine substituents.

    1,3-Dichloro-2-fluorobenzene: Contains a fluorine atom instead of the trifluoropropyl group.

    1,3-Dichloro-2-(2,2,2-trifluoroethyl)benzene: Similar structure with a shorter trifluoroalkyl chain.

Uniqueness

1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,3-dichloro-2-(3,3,3-trifluoropropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2F3/c10-7-2-1-3-8(11)6(7)4-5-9(12,13)14/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITDEMGBNBNGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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